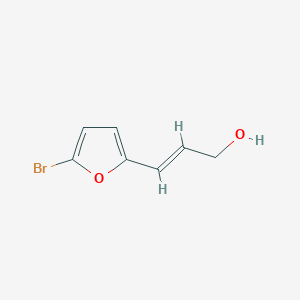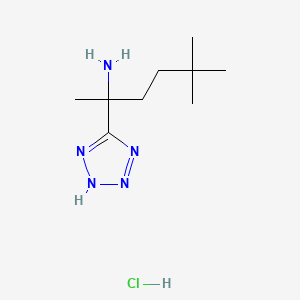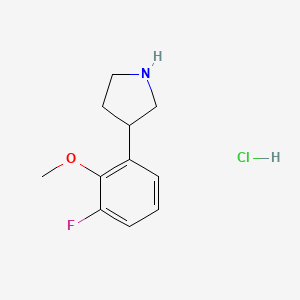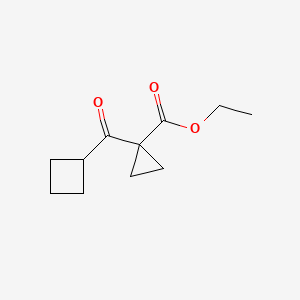![molecular formula C14H26N2O4S B13577933 tert-butylN-[(1s,3s)-3-(cyclopentylsulfamoyl)cyclobutyl]carbamate](/img/structure/B13577933.png)
tert-butylN-[(1s,3s)-3-(cyclopentylsulfamoyl)cyclobutyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[(1s,3s)-3-(cyclopentylsulfamoyl)cyclobutyl]carbamate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group and a cyclopentylsulfamoyl group attached to a cyclobutyl ring. Its distinct molecular configuration makes it a valuable subject for studies in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1s,3s)-3-(cyclopentylsulfamoyl)cyclobutyl]carbamate typically involves the coupling of appropriate amines, carbon dioxide, and halides. This process can be facilitated by the presence of cesium carbonate and tetrabutylammonium iodide (TBAI), which provide mild reaction conditions and short reaction times . The use of silicon tetramethoxide (Si(OMe)4) as a nonmetallic regenerable reagent and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a CO2 capture agent and catalyst can also enable the direct conversion of low-concentration CO2 into carbamates .
Industrial Production Methods
Industrial production methods for tert-butyl N-[(1s,3s)-3-(cyclopentylsulfamoyl)cyclobutyl]carbamate may involve large-scale synthesis using similar reagents and conditions as those used in laboratory settings. The scalability of these methods ensures the efficient production of the compound for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-[(1s,3s)-3-(cyclopentylsulfamoyl)cyclobutyl]carbamate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of tert-butyl N-[(1s,3s)-3-(cyclopentylsulfamoyl)cyclobutyl]carbamate include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation, but they generally involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of tert-butyl N-[(1s,3s)-3-(cyclopentylsulfamoyl)cyclobutyl]carbamate depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
tert-Butyl N-[(1s,3s)-3-(cyclopentylsulfamoyl)cyclobutyl]carbamate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: The compound is used in various industrial processes, including the production of pharmaceuticals and other chemical products
Mécanisme D'action
The mechanism of action of tert-butyl N-[(1s,3s)-3-(cyclopentylsulfamoyl)cyclobutyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to tert-butyl N-[(1s,3s)-3-(cyclopentylsulfamoyl)cyclobutyl]carbamate include:
- tert-Butyl N-[(1s,3s)-3-(cyanomethyl)cyclobutyl]carbamate
- tert-Butyl N-[(1s,3s)-3-(2-aminoethoxy)cyclobutyl]carbamate
Uniqueness
The uniqueness of tert-butyl N-[(1s,3s)-3-(cyclopentylsulfamoyl)cyclobutyl]carbamate lies in its specific molecular structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, as it can offer unique reactivity and interactions compared to other similar compounds.
Propriétés
Formule moléculaire |
C14H26N2O4S |
|---|---|
Poids moléculaire |
318.43 g/mol |
Nom IUPAC |
tert-butyl N-[3-(cyclopentylsulfamoyl)cyclobutyl]carbamate |
InChI |
InChI=1S/C14H26N2O4S/c1-14(2,3)20-13(17)15-11-8-12(9-11)21(18,19)16-10-6-4-5-7-10/h10-12,16H,4-9H2,1-3H3,(H,15,17) |
Clé InChI |
MEPXNQHSGUMBNR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CC(C1)S(=O)(=O)NC2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide hydrochloride](/img/structure/B13577872.png)

![tert-butyl 2-[(1S)-1-hydroxyethyl]morpholine-4-carboxylate](/img/structure/B13577886.png)
![3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanamide](/img/structure/B13577892.png)




![Potassium trifluoro({[4-(methoxymethyl)oxan-4-yl]methyl})boranuide](/img/structure/B13577910.png)


